molecular formula C6H7BO3S B1275754 5-Acetylthiophene-2-boronic acid CAS No. 206551-43-1

5-Acetylthiophene-2-boronic acid

Cat. No.: B1275754
CAS No.: 206551-43-1
M. Wt: 170 g/mol
InChI Key: DCNMATSPQKWETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetylthiophene-2-boronic acid is a boronic acid derivative commonly used in the field of organic chemistry. It has a CAS number of 206551-43-1 . It is recommended for use as laboratory chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BO3S . Its molecular weight is 169.99 .


Chemical Reactions Analysis

This compound is known to be used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the preparation of highly fluorescent photochromic dyes by photocyclization reactions .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point range of 142°C to 148°C .

Scientific Research Applications

Affinity to Cis-Diol-Containing Biomolecules

Boronic acids, including compounds like 5-Acetylthiophene-2-boronic acid, exhibit a notable affinity towards cis-diol-containing biomolecules. This property has been extensively utilized in sensing, separation, drug delivery, and the creation of functional materials. A study by Lü et al. (2013) developed an affinity capillary electrophoresis method to probe these interactions, revealing insights into boronate affinity interactions and their relation to molecular structures (Lü, Li, Wang, & Liu, 2013).

Selective Fluorescent Chemosensors

Boronic acids are key in developing selective fluorescent chemosensors for various bioactive substances, aiding in disease prevention, diagnosis, and treatment. Huang et al. (2012) discuss the progress in boronic acid sensors for carbohydrates, bioactive substances like L-dopamine, and various ions. This research highlights the significant fluorescence properties of boronic acid sensors (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Controlling Stereochemistry in Organic Reactions

Terphenylboronic acid derivatives, related to this compound, have been synthesized for controlling the stereochemistry of organic reactions. Yamashita et al. (1996) found these derivatives useful in recognizing anomers of 2-deoxyribofuranosides, important for understanding biological mechanisms (Yamashita, Amano, Shimada, & Narasaka, 1996).

Biomedical Applications

Boronic acid-containing polymers have found significant applications in biomedical fields, including treatment of HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) emphasize the unique reactivity and responsive nature of boronic acid polymers, suggesting potential in various biomedical applications (Cambre & Sumerlin, 2011).

In Catalytic Reactions

This compound and related compounds have been used in catalytic reactions like the Suzuki-Miyaura coupling, which is pivotal in organic chemistry for creating carbon-carbon bonds. Kinzel, Zhang, and Buchwald (2010) developed a precatalyst for facilitating these reactions, highlighting the role of boronic acids in enhancing reaction efficiency (Kinzel, Zhang, & Buchwald, 2010).

Sensing Applications

Boronic acids are increasingly used in sensing applications due to their interaction with diols and Lewis bases, as detailed by Lacina, Skládal, and James (2014). These interactions enable their use in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Safety and Hazards

5-Acetylthiophene-2-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . .

Mode of Action

In general, boronic acids like 5-Acetylthiophene-2-boronic acid are known to interact with their targets through covalent bonding, given the reactivity of the boronic acid functional group .

Biochemical Pathways

As a boronic acid derivative, it may participate in various biochemical reactions, particularly in the context of organic synthesis . .

Pharmacokinetics

It is soluble in methanol , which suggests it may have some degree of bioavailability. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, would need to be studied in more detail to fully understand its impact on bioavailability.

Result of Action

Given its potential use in Suzuki-Miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

5-Acetylthiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, it can interfere with cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of reversible covalent bonds between the boronic acid group and nucleophilic residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s boronic acid group allows it to bind to specific proteins, facilitating its transport across cellular membranes. Additionally, it can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cellular signaling pathways .

Properties

IUPAC Name

(5-acetylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMATSPQKWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399855
Record name 5-Acetylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206551-43-1
Record name 5-Acetylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylthiophene-2-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Acetylthiophene-2-boronic acid
Reactant of Route 3
Reactant of Route 3
5-Acetylthiophene-2-boronic acid
Reactant of Route 4
Reactant of Route 4
5-Acetylthiophene-2-boronic acid
Reactant of Route 5
Reactant of Route 5
5-Acetylthiophene-2-boronic acid
Reactant of Route 6
5-Acetylthiophene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.